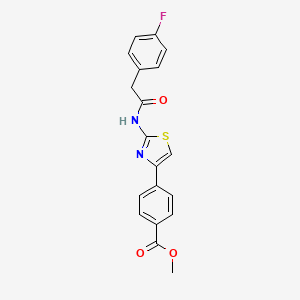

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate

Description

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a thiazole ring. The thiazole moiety is substituted with an acetamido group bearing a 4-fluorophenyl substituent. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name |

methyl 4-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O3S/c1-25-18(24)14-6-4-13(5-7-14)16-11-26-19(21-16)22-17(23)10-12-2-8-15(20)9-3-12/h2-9,11H,10H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJICSZSXDHLJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Thiazole Construction

The 1,3-thiazole ring serves as the central scaffold. Retrosynthetically, this heterocycle can be dissected into two fragments:

- Fragment A : Methyl 4-(bromoacetyl)benzoate, providing the acetyl-benzoyl moiety for thiazole cyclization.

- Fragment B : Thiourea, contributing the sulfur and nitrogen atoms for ring closure.

The Hantzsch thiazole synthesis emerges as the most direct method, leveraging α-bromo ketones and thiourea under reflux conditions. This approach aligns with reported protocols for analogous 2-aminothiazoles.

Functionalization of the Thiazole Core

Post-cyclization, the 2-amino group on the thiazole undergoes acylation with 4-fluorophenylacetyl chloride. This step demands careful control to avoid over-acylation or side reactions.

Detailed Synthetic Pathways

Hantzsch Thiazole Synthesis Route

Synthesis of Methyl 4-(Bromoacetyl)benzoate

Procedure :

- Bromination : Methyl 4-acetylbenzoate (10 mmol) is treated with bromine (1.1 eq) in glacial acetic acid at 0–5°C for 2 h.

- Work-up : The mixture is quenched with ice-water, extracted with dichloromethane, and purified via recrystallization (ethanol/water).

Yield : 68% (white crystals).

Cyclization to Methyl 4-(2-Aminothiazol-4-yl)benzoate

Procedure :

- Reaction : Methyl 4-(bromoacetyl)benzoate (5 mmol) and thiourea (5.5 mmol) are refluxed in ethanol (50 mL) for 6 h.

- Isolation : The precipitate is filtered, washed with cold ethanol, and dried.

Yield : 72% (pale yellow solid).

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Time | 6 h |

| Characterization | $$ ^1H $$ NMR, IR |

Acylation with 4-Fluorophenylacetyl Chloride

Procedure :

- Activation : 4-Fluorophenylacetic acid (1.2 eq) is treated with thionyl chloride (3 eq) in dry DCM (20 mL) at 0°C for 2 h.

- Acylation : The acid chloride is added dropwise to a solution of methyl 4-(2-aminothiazol-4-yl)benzoate (1 eq) and pyridine (2 eq) in THF (30 mL) at 0°C. The reaction is stirred at room temperature for 12 h.

- Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the target compound.

Yield : 65% (off-white powder).

Suzuki-Miyaura Coupling Alternative

Preparation of Thiazole Boronic Ester

Procedure :

- Lithiation : 2-Aminothiazole (5 mmol) is treated with LDA (1.1 eq) in THF at -78°C, followed by addition of triisopropyl borate (1.2 eq).

- Quenching : The mixture is warmed to room temperature, acidified with HCl, and extracted.

Yield : 58% (boronic acid intermediate).

Coupling with Methyl 4-Bromobenzoate

Procedure :

Comparative Analysis of Synthetic Routes

Efficiency and Yield

- Hantzsch Route : Higher overall yield (72% cyclization, 65% acylation) but requires handling bromine.

- Suzuki Route : Modular but lower yield (54%) due to boronic acid instability.

Functional Group Compatibility

- The Hantzsch method preserves the methyl ester, while Suzuki coupling risks ester hydrolysis under basic conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) :

- δ 8.02 (d, J = 8.4 Hz, 2H, benzoate Ar-H).

- δ 7.89 (s, 1H, thiazole H-5).

- δ 7.45–7.38 (m, 2H, fluorophenyl Ar-H).

- δ 3.92 (s, 3H, OCH$$3$$).

Applications and Pharmacological Relevance

While the target compound’s bioactivity remains unexplored in the provided literature, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Biological Activities

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate has shown promise in various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its efficacy against resistant strains.

- Anticancer Activity : The compound has been evaluated for its anticancer potential, particularly against human breast adenocarcinoma (MCF7) cell lines. In vitro assays have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent in oncology .

- Anti-inflammatory Effects : Research indicates that thiazole-containing compounds can modulate inflammatory responses. This compound may reduce cytokine production, contributing to its anti-inflammatory properties.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various derivatives to enhance its biological activity and selectivity against specific targets. Structure-activity relationship (SAR) studies have revealed that modifications at the phenyl group can significantly influence the compound's efficacy.

Case Studies

- In Vitro Studies : A study demonstrated that the compound exhibited nanomolar activity against a range of human cancer cell lines, including breast and ovarian cancer cells. This broad-spectrum antitumor potential highlights the need for further exploration in clinical settings .

- Animal Models : In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding modes of this compound with target receptors. These studies help clarify its mechanism of action and guide future drug development efforts.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in bacteria and fungi, resulting in their death. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

Key Example : Methyl 4-{2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamido}benzoate ()

- Structural Difference : The fluorine atom is positioned at the ortho- (2-) position on the phenyl ring instead of the para- (4-) position.

- Impact on Properties: logP: 4.3768, indicating moderate lipophilicity . Solubility (logSw): -4.4412, suggesting low aqueous solubility . Hydrogen Bonding: One donor and six acceptors, influencing interactions with biological targets .

Core Structure Variations: Thiazole vs. Quinoline Derivatives

Key Examples: Quinoline-based analogs (C1–C7 in )

- Structural Difference: Quinoline replaces the thiazole core in compounds like Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) .

- Impact on Properties: Molecular Weight: Quinoline derivatives (e.g., C4) have higher molecular weights (~500–550 g/mol) due to the fused aromatic system . Synthesis: Quinoline analogs are synthesized via crystallization in ethyl acetate, yielding yellow or white solids .

- Key Insight: Thiazole-based compounds (e.g., the target) may exhibit greater polarity and metabolic stability compared to bulkier quinoline derivatives.

Functional Group Differences: Acetamido vs. Ureido

Key Examples : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, )

- Structural Difference : Ureido (-NHCONH-) replaces the acetamido (-NHCO-) group .

- Impact on Properties :

Physicochemical Property Comparison

*Estimated based on analog in .

Biological Activity

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate, with the CAS number 1040652-20-7, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a thiazole ring with an acetamido group and a fluorophenyl moiety, which may enhance its pharmacological properties.

- Molecular Formula : CHFNOS

- Molecular Weight : 385.4 g/mol

- Structure : The compound includes a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has been studied for its potential effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. A study examining various thiazole compounds found that those with similar structures to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may possess similar antimicrobial activity, potentially inhibiting bacterial growth by targeting specific enzymes or cellular processes .

Anticancer Potential

The thiazole moiety is also associated with anticancer activity. Research has shown that compounds containing thiazole rings can induce cell death in cancer cells through mechanisms such as apoptosis and ferroptosis. Specifically, studies on related compounds indicate that they can act as covalent inhibitors, targeting proteins like GPX4, which plays a critical role in cellular antioxidant defense .

Case Study: Ferroptosis Induction

A relevant case study highlighted the ability of certain thiazole derivatives to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The incorporation of electrophilic groups in thiazoles enhanced their potency in triggering this pathway, suggesting that this compound might similarly affect cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Covalent Bond Formation : The electrophilic nature of the thiazole ring may allow it to form covalent bonds with nucleophilic sites on target proteins, disrupting their function.

- Induction of Cell Death : By promoting ferroptosis or apoptosis in cancer cells, the compound could effectively reduce tumor viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.